molecular formula C17H21N3O4S B5156148 N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B5156148
M. Wt: 363.4 g/mol
InChI Key: CLSBTHIRGQNQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as Ro 31-8220, is a chemical compound that has been widely used in scientific research for its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Therefore, Ro 31-8220 has been used to investigate the role of PKC in various biological pathways and to identify potential therapeutic targets for a range of diseases.

Mechanism of Action

N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 works by binding to the catalytic domain of PKC and inhibiting its activity. PKC is a family of enzymes that phosphorylate target proteins in response to various stimuli, including hormones, growth factors, and neurotransmitters. PKC activation plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Therefore, N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 can be used to investigate the role of PKC in various biological pathways and to identify potential therapeutic targets for a range of diseases.
Biochemical and Physiological Effects
N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 has been shown to have a range of biochemical and physiological effects. For example, studies have shown that N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 can inhibit the growth of cancer cells by blocking PKC activity. N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 has also been shown to regulate insulin secretion and glucose metabolism, as well as to have potential therapeutic effects in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 has several advantages for lab experiments. It is a highly selective inhibitor of PKC, which makes it a valuable tool for investigating the role of PKC in various biological pathways. N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 is also relatively easy to use and has been widely used in scientific research for many years.
However, N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 also has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220. One potential area of research is the development of more selective PKC inhibitors that can be used to investigate the role of specific PKC isoforms in various biological pathways. Another area of research is the investigation of the potential therapeutic effects of N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, future research could focus on the development of novel drug delivery systems for N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220, which could enhance its efficacy and reduce its toxicity in vivo.

Synthesis Methods

N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 was first synthesized by researchers at F. Hoffmann-La N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamideche Ltd. in Switzerland in the early 1990s. The synthesis method involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-(4-methylpiperidin-1-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 in its final form.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 has been widely used in scientific research to investigate the role of PKC in various biological pathways. For example, studies have shown that N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 can inhibit the growth of cancer cells by blocking PKC activity. N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide 31-8220 has also been used to investigate the role of PKC in the regulation of insulin secretion and glucose metabolism, as well as in the pathogenesis of cardiovascular diseases.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-7-9-20(10-8-12)25(22,23)15-5-3-14(4-6-15)17(21)18-16-11-13(2)24-19-16/h3-6,11-12H,7-10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSBTHIRGQNQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.